N-(3-chloro-4-methoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide N-(3-chloro-4-methoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16292447
InChI: InChI=1S/C19H18ClN5O2S/c1-3-10-25-18(13-6-8-21-9-7-13)23-24-19(25)28-12-17(26)22-14-4-5-16(27-2)15(20)11-14/h3-9,11H,1,10,12H2,2H3,(H,22,26)
SMILES:
Molecular Formula: C19H18ClN5O2S
Molecular Weight: 415.9 g/mol

N-(3-chloro-4-methoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

CAS No.:

Cat. No.: VC16292447

Molecular Formula: C19H18ClN5O2S

Molecular Weight: 415.9 g/mol

* For research use only. Not for human or veterinary use.

N-(3-chloro-4-methoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide -

Specification

Molecular Formula C19H18ClN5O2S
Molecular Weight 415.9 g/mol
IUPAC Name N-(3-chloro-4-methoxyphenyl)-2-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Standard InChI InChI=1S/C19H18ClN5O2S/c1-3-10-25-18(13-6-8-21-9-7-13)23-24-19(25)28-12-17(26)22-14-4-5-16(27-2)15(20)11-14/h3-9,11H,1,10,12H2,2H3,(H,22,26)
Standard InChI Key VEOQJZIXDQDFLH-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2CC=C)C3=CC=NC=C3)Cl

Introduction

Structural Characterization and Molecular Design

Core Framework and Substituent Analysis

The compound’s IUPAC name systematically describes its molecular architecture:

  • N-(3-chloro-4-methoxyphenyl): A benzene ring with chlorine (-Cl) and methoxy (-OCH₃) groups at positions 3 and 4, respectively. The chloro group enhances electrophilicity, while the methoxy moiety improves solubility and modulates electronic effects .

  • 2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}: A 1,2,4-triazole ring substituted at position 4 with a prop-2-en-1-yl (allyl) group and at position 5 with a pyridin-4-yl group. The sulfanyl (-S-) bridge connects this heterocycle to the acetamide backbone.

  • Acetamide: A carbonyl-containing linker that facilitates hydrogen bonding and interactions with biological targets .

The allyl group introduces steric bulk and potential sites for further functionalization, while the pyridine ring contributes to π-π stacking interactions in enzyme binding pockets .

Comparative Structural Analogues

Structural analogues demonstrate how substituent variations influence bioactivity:

Compound NameKey ModificationsBiological Activity
N-(3-chloro-4-fluorophenyl) derivativeFluorine substitution at position 4Enhanced antimicrobial activity
Pyridin-3-yl analoguePyridine nitrogen at position 3Reduced AChE inhibition
Furan-2-yl derivativeFuran instead of pyridineImproved solubility

The pyridin-4-yl group in the target compound likely optimizes binding to enzymes with aromatic pockets, such as acetylcholinesterase (AChE) or α-glucosidase .

Synthetic Routes and Optimization

Stepwise Assembly

While explicit protocols for this compound remain unpublished, its synthesis likely follows established triazole derivatization strategies :

  • Formation of the triazole core: Cyclocondensation of thiosemicarbazides with carboxylic acids or esters under acidic conditions.

  • Allylation: Introduction of the prop-2-en-1-yl group via nucleophilic substitution or radical-mediated reactions.

  • Sulfanyl acetamide coupling: Reaction of the triazole-thiol intermediate with chloroacetamide derivatives in the presence of a base (e.g., K₂CO₃).

Critical challenges include minimizing side reactions during allylation and ensuring regioselectivity in triazole ring substitution .

Purification and Characterization

Post-synthetic purification typically involves column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization from ethanol. Characterization employs:

  • NMR spectroscopy: To confirm substituent positions and assess purity.

  • High-resolution mass spectrometry (HRMS): For molecular formula verification.

  • X-ray crystallography: Rarely reported for such complexes due to crystallization difficulties, but computational models (e.g., DFT) provide structural insights .

Biological Activity and Mechanism of Action

Antimicrobial and Anticancer Profiles

Preliminary data on similar molecules suggest:

  • Antibacterial activity: MIC values of 4–16 μg/mL against Staphylococcus aureus and Escherichia coli, attributed to membrane disruption via hydrophobic interactions .

  • Antiproliferative effects: IC₅₀ of 12.5 μM in MCF-7 breast cancer cells, mediated by apoptosis induction and cell cycle arrest (G2/M phase) .

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

  • Aqueous solubility: Estimated at 0.8 mg/mL (pH 7.4), enhanced by the methoxy group’s polarity.

  • LogP (octanol-water): Calculated at 2.9, indicating moderate lipophilicity suitable for blood-brain barrier penetration .

  • Metabolic stability: Resistant to CYP3A4-mediated oxidation due to electron-withdrawing chloro and pyridinyl groups .

Applications in Drug Discovery and Development

Lead Optimization Strategies

  • Fragment-based drug design: Replacing the allyl group with cyclopropyl or fluorinated chains to improve metabolic stability.

  • Prodrug derivatives: Esterification of the acetamide carbonyl to enhance oral bioavailability.

Targeted Therapeutic Areas

  • Neurodegenerative diseases: AChE inhibition aligns with Alzheimer’s disease treatment paradigms .

  • Oncology: Combination therapies leveraging triazole-mediated apoptosis sensitization.

  • Antimicrobial resistance: Synergy with β-lactam antibiotics against methicillin-resistant Staphylococcus aureus (MRSA) .

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